molecular formula C5H3F3N2OS B11901557 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde CAS No. 933683-99-9

2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde

Cat. No.: B11901557
CAS No.: 933683-99-9
M. Wt: 196.15 g/mol
InChI Key: QBCOKQVSDMQYAV-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is characterized by the presence of an amino group at the second position, a trifluoromethyl group at the fourth position, and an aldehyde group at the fifth position on the thiazole ring. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde typically involves the reaction of 2-Amino-4-(trifluoromethyl)thiazole with a suitable aldehyde precursor under controlled conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the thiazole compound is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and aldehyde groups can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. This compound may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison: 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. The aldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in medicinal and industrial chemistry .

Properties

CAS No.

933683-99-9

Molecular Formula

C5H3F3N2OS

Molecular Weight

196.15 g/mol

IUPAC Name

2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C5H3F3N2OS/c6-5(7,8)3-2(1-11)12-4(9)10-3/h1H,(H2,9,10)

InChI Key

QBCOKQVSDMQYAV-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(N=C(S1)N)C(F)(F)F

Origin of Product

United States

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